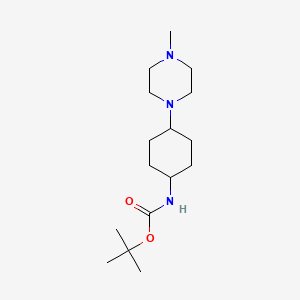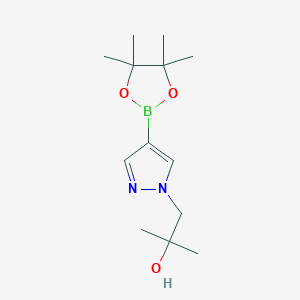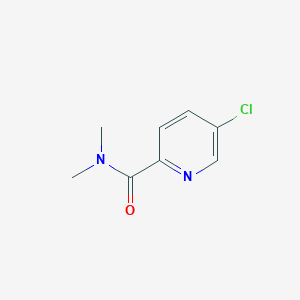![molecular formula C8H15ClN2OS B1396786 Dihydrochlorure de 3-{[(5-méthyl-1,3-thiazol-2-yl)méthyl]-amino}propan-1-ol CAS No. 1332531-06-2](/img/structure/B1396786.png)
Dihydrochlorure de 3-{[(5-méthyl-1,3-thiazol-2-yl)méthyl]-amino}propan-1-ol
Vue d'ensemble
Description
The compound “3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Je vais maintenant fournir une analyse complète des applications de recherche scientifique du « Dihydrochlorure de 3-{[(5-méthyl-1,3-thiazol-2-yl)méthyl]-amino}propan-1-ol », en mettant l’accent sur les applications uniques dans différents domaines. Chaque section sera consacrée à un domaine d’application spécifique.
Activité herbicide
Il a été démontré que les composés thiazoliques possèdent des activités herbicides modérées à bonnes, en particulier lorsque des groupes phényles contenant du fluor sont introduits dans leurs structures moléculaires . Cela suggère que notre composé d’intérêt pourrait potentiellement être exploré pour ses propriétés herbicides, éventuellement dans le développement de nouveaux herbicides.
Activités analgésique et anti-inflammatoire
Il a également été rapporté que les thiazoles présentent des activités analgésique et anti-inflammatoire significatives . Cela indique que le « this compound » pourrait faire l’objet de recherches plus poussées pour une utilisation potentielle dans le soulagement de la douleur et la gestion de l’inflammation.
Activité antitumorale et cytotoxique
Certains dérivés thiazoliques ont démontré des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate . Cela ouvre des possibilités pour que le composé en question soit étudié pour ses activités antitumorale et cytotoxique, contribuant ainsi à la recherche et à la thérapie contre le cancer.
Activité antifongique
Des composés thiazoliques ont été synthétisés et évalués pour leur activité antifongique contre diverses souches fongiques . Le composé « this compound » pourrait être un candidat pour des études plus approfondies dans ce domaine, conduisant potentiellement à de nouveaux traitements antifongiques.
Activité antimicrobienne
La recherche a montré que les dérivés thiazolyliques-triazolyliques d’éthanol présentent une activité antimicrobienne substantielle . Cela suggère que notre composé pourrait contribuer au développement de composés de tête comme traitement contre les infections microbiennes.
Mécanisme D'action
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
The compound interacts with its target, DNA gyrase, leading to inhibition of the enzyme’s activity . This interaction results in the prevention of DNA replication, transcription, and repair, thereby exerting its biological effect .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for various DNA metabolic processes. The downstream effects include the disruption of DNA replication and transcription, leading to cell death .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
The ultimate result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for antimicrobial and antineoplastic applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous or alcoholic environments . .
Safety and Hazards
Orientations Futures
Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies are presented .
Analyse Biochimique
Biochemical Properties
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially influencing various biochemical processes .
Cellular Effects
The effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health . Furthermore, its interaction with cell signaling pathways can lead to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, resulting in increased levels of acetylcholine . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these interactions is essential for elucidating the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride within cells and tissues are influenced by various factors. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects .
Propriétés
| { "Design of the Synthesis Pathway": "The compound '3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride' can be synthesized by a multi-step reaction involving the reaction of starting materials with various reagents and solvents.", "Starting Materials": [ "5-Methyl-1,3-thiazol-2-ylmethanol", "1-Chloropropan-3-ol", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 5-Methyl-1,3-thiazol-2-ylmethanol with sodium hydride in methanol to form the corresponding thiazolylmethylsodium intermediate.", "Step 2: React the thiazolylmethylsodium intermediate with 1-Chloropropan-3-ol in methanol to form the desired product, 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol.", "Step 3: React the product from step 2 with hydrochloric acid to obtain the dihydrochloride salt of the final compound." ] } | |
Numéro CAS |
1332531-06-2 |
Formule moléculaire |
C8H15ClN2OS |
Poids moléculaire |
222.74 g/mol |
Nom IUPAC |
3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H14N2OS.ClH/c1-7-5-10-8(12-7)6-9-3-2-4-11;/h5,9,11H,2-4,6H2,1H3;1H |
Clé InChI |
YEAYCYMTKGLPBF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNCCCO.Cl.Cl |
SMILES canonique |
CC1=CN=C(S1)CNCCCO.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



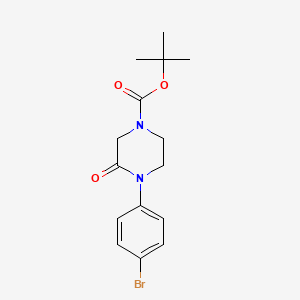


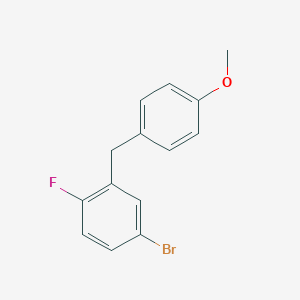
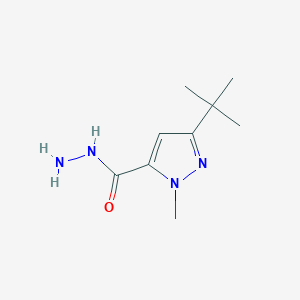
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
